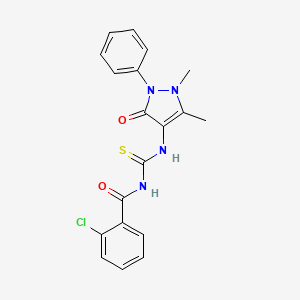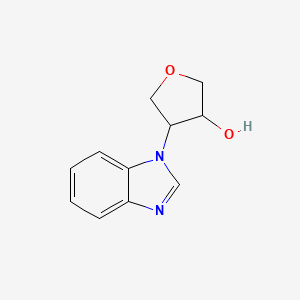
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)lysine” is a derivative of the amino acid lysine . It has a molecular formula of C21H24N2O4 . The average mass is 368.426 Da and the monoisotopic mass is 368.173615 Da .
Molecular Structure Analysis
The molecular structure of “N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)lysine” consists of a fluorene group attached to a lysine residue via a methoxy carbonyl linkage .Physical And Chemical Properties Analysis
“N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)lysine” is a solid substance with a white to off-white color . It has a molecular weight of 368.426 Da and a monoisotopic mass of 368.173615 Da .Scientific Research Applications
Peptide Synthesis and Modification
The use of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine, often in the context of Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids, is prevalent in peptide synthesis. This compound facilitates the synthesis of challenging peptides and modification of amino acids, contributing to the field of medicinal chemistry and drug development. For instance, it has been employed in the Fmoc solid-phase syntheses of peptides, such as Riniker's peptide, Briand's peptide, and Marshall's ACP (65-74), showcasing its utility in probing tryptophan alkylation side reactions, assessing deblocking at the N-terminus, and testing difficult couplings (Han, Solé, Tejbrant, & Bárány, 1996). Furthermore, this compound's role extends to the synthesis of β-amino acids, demonstrating its versatility in generating enantiomerically pure N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Self-Assembly and Material Science
This compound's applications are not limited to peptide synthesis but also extend to the study of self-assembling structures, which are of significant interest in material science. N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, showcasing the ability to create homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This has implications for the development of novel materials and the exploration of nanotube applications in various fields (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
Synthetic Chemistry and Methodology
The versatility of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine is further highlighted in synthetic chemistry, where it aids in the preparation of complex molecules. This includes the development of novel protecting groups for asparagine and glutamine, aiding in the synthesis of peptides and other biologically relevant molecules. Such advancements not only enrich synthetic methodologies but also open new avenues for the exploration of peptide-based therapeutics (Han, Solé, Tejbrant, & Bárány, 1996).
Future Directions
Mechanism of Action
Target of Action
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It’s known that amino acid derivatives can influence various physiological processes, including the secretion of anabolic hormones .
Biochemical Pathways
Amino acid derivatives are known to play a role in various biochemical pathways, particularly those related to exercise and stress response .
Result of Action
Amino acid derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
properties
IUPAC Name |
(2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMCAOKIIZQPSD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)





